Boc-D-4-Carbamoylphe

Description

Contextualizing Boc-D-4-Carbamoylphe within Amino Acid Derivatives and Peptide Chemistry

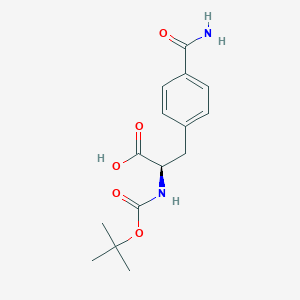

This compound, chemically known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-carbamoylphenyl)propanoic acid, is a synthetic amino acid derivative. chemimpex.comchemimpex.com Its structure is characterized by a D-phenylalanine core, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a carbamoyl (B1232498) group is attached to the para position of the phenyl ring. This unique combination of features positions it as a valuable tool in peptide chemistry.

The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides. chempep.comwikipedia.org The Boc group is acid-labile, meaning it can be removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), without cleaving the more stable peptide bonds or certain side-chain protecting groups. chempep.comnih.gov This allows for the stepwise addition of amino acids to a growing peptide chain. wikipedia.org

The "D" designation in this compound signifies that it is the D-isomer, a stereochemical configuration that is the mirror image of the naturally occurring L-amino acids. The incorporation of D-amino acids into peptide chains is a key strategy to enhance their stability against enzymatic degradation by proteases, which are highly specific for L-amino acids. This increased proteolytic stability is a crucial attribute for the development of therapeutic peptides with improved pharmacokinetic profiles.

The carbamoyl group (-CONH2) at the para-position of the phenyl ring introduces polarity and hydrogen-bonding capability to the amino acid side chain. This feature can influence the peptide's conformation and its interactions with biological targets. chemimpex.com

Foundational Importance as a Key Building Block in Medicinal Chemistry and Chemical Biology Research

The structural attributes of this compound make it a vital building block in the fields of medicinal chemistry and chemical biology. chemimpex.com Its application in the synthesis of peptides and peptidomimetics allows for the systematic modification of biological activity and the development of novel therapeutic agents. chemimpex.com

In medicinal chemistry, the use of unnatural amino acids like this compound is a powerful strategy in drug design. enamine.net By incorporating this compound, researchers can create peptides with enhanced stability and bioavailability. chemimpex.comchemimpex.com The carbamoyl group can participate in crucial hydrogen bonding interactions within a receptor's binding site, potentially leading to increased potency and selectivity of the resulting drug candidate. chemimpex.com This makes it a valuable component in the development of treatments for a range of diseases, including cancer. chemimpex.com

Chemical biology utilizes chemical tools to study and manipulate biological systems. csic.es this compound serves as such a tool, enabling the synthesis of bespoke peptides to probe protein-protein interactions, enzyme function, and other cellular processes. chemimpex.comcsic.es The ability to create peptides with specific structural modifications allows for a deeper understanding of biological phenomena at the molecular level. csic.es For instance, peptides containing this compound can be used to investigate the role of specific side-chain interactions in protein folding and recognition. helmholtz-hips.de

The versatility of this compound is further highlighted by its use in bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies. chemimpex.com This can be used to attach drugs or imaging agents to a targeting moiety, improving the specificity and efficacy of treatments. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1213639-41-8 | chemimpex.comcusabio.com |

| Molecular Formula | C15H20N2O5 | chemimpex.comcusabio.com |

| Molecular Weight | 308.33 g/mol | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Purity | ≥ 95% | cusabio.com |

| Melting Point | > 300 °C | chemimpex.com |

| Optical Rotation | [a]D25 = +17 ± 2º (C=1 in DMF) | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOCXVKXBATIDB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations Involving Boc D 4 Carbamoylphe

Strategies for the Synthesis of Boc-D-4-Carbamoylphe

The synthesis of this compound involves the introduction of a Boc protecting group onto the alpha-amino group of D-4-carbamoylphenylalanine. This process requires careful control of reaction conditions to ensure high yield and purity while preserving the integrity of the carbamoyl (B1232498) functional group.

Stereoselective Synthetic Approaches

The stereochemistry of this compound is crucial for its biological activity, necessitating stereoselective synthetic methods. These approaches aim to produce the desired D-isomer with high enantiomeric purity. Common strategies include:

Chiral Pool Synthesis: This method utilizes a readily available, enantiomerically pure starting material, such as a D-amino acid or a sugar, to introduce the desired stereocenter. ethz.ch

Chiral Auxiliaries: An enantiopure auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed. ethz.ch

Enantioselective Synthesis: A chiral reagent or catalyst is used to favor the formation of one enantiomer over the other. ethz.ch For instance, a highly selective approach for a related compound involved using an N-tosylamide as a stereodirecting orthogonal protecting group in a vinyl Grignard addition to an aldehyde, achieving a high diastereomeric ratio. d-nb.infonih.gov

The selection of a specific stereoselective approach depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiomeric purity.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, and base.

Temperature control is also vital. Lower temperatures, typically between 0–10°C, can minimize the hydrolysis of the carbamoyl group, although this may extend the reaction time. The choice of base is another important factor, with triethylamine (B128534) (Et₃N) sometimes yielding higher reproducibility compared to other bases. Furthermore, the water content in the solvent mixture needs to be carefully managed, as a higher water content can improve carbamoyl stability but may reduce the efficiency of the Boc protection. For instance, in the synthesis of Boc-L-aspartic acid, a 40% water/acetone system at pH 9.5 resulted in a 60% yield, while increasing the water content to 50% led to a 15% drop in yield due to hydrolysis.

| Parameter | Condition | Effect on Yield/Purity |

| Solvent | Dichloromethane (CH₂Cl₂) | Can lead to high overall yields (e.g., 97% in a similar synthesis). researchgate.net |

| Temperature | 0–10°C | Minimizes carbamoyl hydrolysis but may increase reaction time. |

| Base | Triethylamine (Et₃N) | Can provide higher reproducibility in analogous syntheses. |

| Water Content | Optimized (e.g., 40% in a water/acetone system) | Balances carbamoyl stability and Boc activation efficiency. |

Integration into Peptide Constructs via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for the synthesis of peptides using Solid-Phase Peptide Synthesis (SPPS). In SPPS, a peptide is assembled in a stepwise manner while being attached to an insoluble solid support, which simplifies the purification process. bachem.com

Boc-Strategy in SPPS: Principles and Advantages

The Boc strategy in SPPS utilizes the acid-labile tert-butoxycarbonyl (Boc) group to temporarily protect the α-amino group of the amino acids. peptide.comamericanpeptidesociety.org The peptide chain is elongated by sequentially adding Boc-protected amino acids. After each coupling step, the Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the free amino group for the next coupling reaction. peptide.combiotage.com Side-chain protecting groups, typically benzyl-based, are more stable and require a stronger acid, like hydrofluoric acid (HF), for their removal at the end of the synthesis. peptide.combeilstein-journals.org

Advantages of the Boc strategy include:

Reduced peptide aggregation during synthesis. wikipedia.org

Suitability for synthesizing peptides with base-sensitive moieties , as the deprotection steps are performed under acidic conditions. wikipedia.org

It is a well-established method with a long history of successful applications. americanpeptidesociety.org

Coupling Reagents and Reaction Efficiency in Boc-SPPS

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are frequently used. wikipedia.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to increase reaction efficiency and suppress side reactions. uniurb.itpeptide.com

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and lead to rapid coupling reactions with minimal racemization. peptide.com COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has been introduced as a safer and highly efficient alternative to benzotriazole-based reagents. peptide.comresearchgate.net

The choice of coupling reagent can depend on the specific amino acids being coupled and the desired reaction conditions. For instance, PyAOP is particularly effective for coupling N-methylated amino acids. peptide.com

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Widely used; form a reactive O-acylisourea intermediate. wikipedia.org |

| Uronium/Aminium Salts | HBTU, TBTU, COMU | Highly efficient, fast reaction times, low racemization. peptide.comresearchgate.net |

Orthogonal Protecting Group Strategies in Peptide Synthesis

Orthogonal protecting group strategies are fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.commasterorganicchemistry.com This is achieved by using protecting groups that are labile under different chemical conditions. biosynth.commasterorganicchemistry.com

In the context of SPPS involving this compound, the primary orthogonal strategy is the combination of the acid-labile Boc group for the α-amino protection and base-labile or other types of protecting groups for side-chain functionalities. organic-chemistry.orgresearchgate.net A common orthogonal partner to the Boc group is the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed under basic conditions, typically with piperidine. americanpeptidesociety.orgorganic-chemistry.org

The use of an orthogonal protection scheme, such as the Boc/Bzl strategy, is considered "quasi-orthogonal" because both protecting groups are acid-labile but are removed with acids of different strengths. peptide.combiosynth.com The temporary Boc group is cleaved by moderate acid (TFA), while the more permanent benzyl-based side-chain protecting groups require a much stronger acid (HF) for removal. peptide.com This difference in lability allows for the selective deprotection necessary for chain elongation. peptide.combiosynth.com Truly orthogonal strategies, like the Fmoc/tBu approach, offer greater flexibility for complex peptide modifications, such as side-chain cyclization or labeling, as the protecting groups are removed under completely different conditions (base vs. acid). peptide.comresearchgate.net

| Strategy | α-Amino Protection | Side-Chain Protection | Deprotection Conditions | Orthogonality |

| Boc/Bzl | Boc (acid-labile) | Benzyl-based (acid-labile) | Boc: Moderate acid (TFA); Bzl: Strong acid (HF) | Quasi-orthogonal peptide.combiosynth.com |

| Fmoc/tBu | Fmoc (base-labile) | tert-Butyl-based (acid-labile) | Fmoc: Base (piperidine); tBu: Acid (TFA) | Fully orthogonal biosynth.comresearchgate.net |

Solution-Phase Peptide Synthesis and Fragment Condensation Approaches

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), represents a classical and highly adaptable strategy for assembling peptide chains. bachem.comopenaccessjournals.com Unlike solid-phase synthesis where the growing peptide is anchored to a resin, solution-phase methods involve carrying out all reactions in a homogenous solution. openaccessjournals.comnih.gov This approach is particularly advantageous for the large-scale production of shorter peptides and allows for the purification of intermediates at various stages, which can be critical for ensuring the purity of the final product. bachem.comnih.gov

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a frequently employed method in solution-phase synthesis. bachem.comresearchgate.net In this scheme, the α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups and the C-terminal carboxyl group are often protected as benzyl (B1604629) (Bzl) ethers or esters. The Boc group is selectively removed using a moderately strong acid like trifluoroacetic acid (TFA), liberating the N-terminal amine for the subsequent coupling step. researchgate.netmasterorganicchemistry.com this compound integrates seamlessly into this methodology, serving as a building block that can be coupled with other protected amino acids or peptide fragments in solution. masterorganicchemistry.com

Fragment Condensation

In a typical fragment condensation involving this compound, a peptide fragment containing this residue could be prepared and then coupled to another fragment. For instance, a dipeptide or tripeptide containing C-terminal this compound could be synthesized and purified. The Boc protecting group of a second peptide fragment would be removed to expose its N-terminal amine. These two fragments are then joined using a suitable coupling reagent.

Key parameters for successful solution-phase fragment condensation are outlined in the table below.

| Parameter | Description | Common Reagents/Conditions |

| Activation | The C-terminal carboxylic acid of one fragment must be activated to facilitate amide bond formation. | Carbodiimides (e.g., DCC, EDC) often with additives like HOBt or HOAt to suppress racemization. researchgate.net |

| Coupling | The activated fragment is reacted with the N-terminally deprotected fragment. | Reaction is typically carried out in a suitable organic solvent like DMF, DCM, or a mixture thereof. |

| Protecting Groups | Orthogonal protecting groups are essential to ensure selective deprotection and coupling. | The Boc/Bzl strategy is common. The Boc group is removed with TFA, while Bzl groups are cleaved by hydrogenolysis. bachem.comresearchgate.net |

| Racemization Control | A major challenge in fragment condensation is preventing epimerization of the C-terminal activated amino acid. | Use of additives (HOBt, HOAt), urethane-protected amino acids (like Boc-amino acids), and low reaction temperatures helps minimize racemization. researchgate.net |

While specific examples detailing the fragment condensation of this compound are not prevalent in readily available literature, its use follows these well-established principles for incorporating protected amino acids into complex peptide chains in solution. nih.govgoogle.com

Chemical Modifications and Functionalization Reactions

The synthesis of this compound itself originates from a precursor molecule, specifically Boc-D-4-carboxyphenylalanine. The key chemical transformation is the conversion of the carboxylic acid group on the phenyl ring into a primary amide (carbamoyl group). This is achieved through direct amidation. researchgate.net

The direct amidation of a carboxylic acid with an amine source (in this case, ammonia (B1221849) or a protected equivalent) is a fundamental reaction in organic synthesis. rsc.org However, it often requires activation of the carboxylic acid to proceed under mild conditions, as direct reaction with ammonia would lead to a stable ammonium (B1175870) carboxylate salt. rsc.org

A general synthetic route involves the following steps:

Activation of the Carboxylic Acid: The carboxylic acid group of Boc-D-4-carboxyphenylalanine is activated using standard peptide coupling reagents.

Amidation: The activated intermediate is then reacted with an ammonia source to form the amide.

The table below summarizes common activating agents and conditions used for such transformations.

| Activating Agent | Reaction Conditions | Comments |

| Thionyl Chloride (SOCl₂) | Forms an acyl chloride intermediate, which readily reacts with ammonia. | Can be harsh and may not be compatible with all protecting groups. |

| Carbodiimides (EDC, DCC) | In situ activation of the carboxylic acid. | A widely used method in peptide chemistry; mild and efficient. rsc.org |

| Mixed Anhydrides | Formed with reagents like isobutyl chloroformate. | Provides a highly reactive intermediate for amidation. |

| Boron- or Titanium-based Catalysts | Catalytic direct amidation methods have been developed. | These methods offer alternative, often milder, pathways for amide bond formation. researchgate.netrsc.org |

The synthesis of N-Boc-protected amino acids from carboxylic acid feedstocks is a well-documented process, and the amidation of a side-chain carboxyl group follows similar principles of carboxyl activation followed by nucleophilic attack. researchgate.netgoogle.com

The carbamoyl group (-CONH₂) on the phenyl ring of this compound is a relatively stable functional group under typical peptide synthesis conditions, such as those used for Boc deprotection (acidic) or Fmoc deprotection (basic). This stability makes it a useful polar, non-reactive handle. However, under specific and more forcing reaction conditions, the carbamoyl group can be chemically modified.

One significant transformation is its reduction. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the primary amide to a primary amine (an aminomethyl group). rsc.org This reaction effectively converts the carbamoylphenylalanine residue into an aminomethylphenylalanine residue, completely altering the electronic and functional nature of the side chain.

Another potential reaction is dehydration. Strong dehydrating agents can convert the primary amide into a nitrile (a cyano group). This transforms the polar, hydrogen-bonding carbamoyl group into a more lipophilic and electronically different cyano group.

A summary of potential derivatization reactions is provided below.

| Reaction | Reagent(s) | Resulting Functional Group | Significance |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Aminomethyl (-CH₂NH₂) | Converts the polar amide to a basic amine, introducing a positive charge at physiological pH. rsc.org |

| Dehydration | P₂O₅, SOCl₂, or other strong dehydrating agents | Nitrile (-C≡N) | Removes hydrogen-bonding capability and introduces a linear, electron-withdrawing group. |

| Hydrolysis | Strong acid or base with heat | Carboxylic Acid (-COOH) | Reverts the amide back to a carboxylic acid. Requires harsh conditions and would likely cleave the Boc group as well. |

It is important to note that these derivatization reactions would typically be performed on the amino acid monomer before its incorporation into a peptide, as the required reagents would not be compatible with a full peptide chain. The relative inertness of the carbamoyl group is one of its key features, allowing it to act as a stable polar element that can participate in hydrogen bonding to influence peptide conformation and binding.

Applications in Advanced Peptide and Biologics Design

Design and Synthesis of Bioactive Peptides

Boc-D-4-Carbamoylphenylalanine serves as a fundamental building block in the synthesis of peptides, particularly in the development of therapeutic proteins and biologics. chemimpex.com The Boc protecting group is crucial during solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. nih.govnih.gov In SPPS, the C-terminus of the initial amino acid is attached to a solid resin support. genscript.com The synthesis proceeds by coupling the carboxyl group of the incoming amino acid to the N-terminus of the growing peptide chain. clinisciences.com The Boc group shields the alpha-amino group of the phenylalanine derivative, preventing unwanted reactions and allowing for the controlled, stepwise addition of amino acids to form complex peptide structures. This protection is typically removed by treatment with an acid like trifluoroacetic acid (TFA) to allow the next amino acid to be added. nih.govgenscript.com

Development of Therapeutic Proteins and Biologics

The development of therapeutic proteins and biologics represents a significant area of pharmaceutical research, with numerous recombinant proteins approved for treating chronic diseases like diabetes, cancer, and heart disorders. tubitak.gov.tr Boc-D-4-Carbamoylphenylalanine plays a role in the synthesis of these complex molecules. chemimpex.com The incorporation of this non-natural amino acid can influence the structure and function of the resulting protein, potentially leading to enhanced therapeutic properties. The carbamoyl (B1232498) group, in particular, can introduce polarity and hydrogen-bonding capabilities, which can be advantageous in designing drugs that target specific biological pathways. The synthesis of such therapeutic proteins is a critical aspect of modern medicine, offering treatments for a wide range of conditions. tubitak.gov.trnih.gov

Engineering Peptides with Enhanced Stability

A significant challenge in the development of peptide-based therapeutics is their inherent lack of stability, particularly their susceptibility to degradation by proteases. nih.govnih.gov One effective strategy to overcome this is the substitution of naturally occurring L-amino acids with their D-isomers. nih.govnih.gov The incorporation of D-amino acids, such as Boc-D-4-Carbamoylphenylalanine, can significantly enhance the proteolytic stability of peptides. nih.gov This is because proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid, the peptide becomes less recognizable to these enzymes, thereby extending its half-life in the body. nih.gov The carbamoyl group can also contribute to stability by participating in hydrogen bonding, which helps to stabilize secondary structures like α-helices within the peptide.

Modulation of Peptide Bioavailability

Beyond stability, the bioavailability of a peptide therapeutic—the extent to which it reaches systemic circulation—is a critical factor for its efficacy. nih.gov The chemical properties of Boc-D-4-Carbamoylphenylalanine can positively influence a peptide's bioavailability. chemimpex.comchemimpex.com The carbamoyl group enhances the polarity of the amino acid, which can improve solubility in polar solvents. Furthermore, modifications like glycosylation are a known strategy to improve the absorption of peptide drugs through biological membranes. rsc.org While not a direct glycosylation, the introduction of a polar group like carbamoyl can similarly modulate the physicochemical properties of a peptide to enhance its interaction with and transport across cellular barriers. rsc.org The use of D-amino acids has also been shown to improve the oral bioavailability of peptides by increasing their resistance to degradation in the gastrointestinal tract. nih.gov Recent research has demonstrated the development of orally bioavailable cyclic peptides with stabilities up to 18% in rats, highlighting the potential of such modifications. nih.gov

Role in Peptide Mimetics and Constrained Peptide Architectures

Peptidomimetics are molecules designed to mimic the structure and function of peptides but with improved properties like stability and bioavailability. wikipedia.org Boc-D-4-Carbamoylphenylalanine can be incorporated into peptidomimetic designs. mdpi.com A key strategy in creating effective peptidomimetics is to constrain the peptide's conformation, which can enhance binding affinity and metabolic stability. nih.govmdpi.com This is often achieved by creating cyclic peptides or "stapled" peptides where the structure is rigidified. mdpi.comscispace.com The incorporation of non-natural amino acids like Boc-D-4-Carbamoylphenylalanine can be instrumental in achieving these constrained architectures. mdpi.com The unique structural features of this compound can be leveraged to introduce specific turns or folds, leading to a more defined and stable three-dimensional structure that can interact more effectively with its biological target. nih.gov

Custom Peptide Sequence Design and Synthesis for Research Purposes

The versatility of Boc-D-4-Carbamoylphenylalanine allows researchers to design and synthesize custom peptide sequences tailored to specific research objectives. This capability is crucial for a wide range of applications, from studying enzyme-substrate interactions and mapping epitopes to developing novel therapeutic candidates. clinisciences.com Custom peptide synthesis services offer the flexibility to incorporate modified amino acids, create complex and long-chain peptides, and produce peptides with various purity grades to suit different research needs. clinisciences.comabclonal.com The ability to incorporate Boc-D-4-Carbamoylphenylalanine into these custom sequences enables scientists to explore the impact of this specific modification on peptide structure, stability, and biological activity.

Table of Research Findings on Boc-D-4-Carbamoylphenylalanine and Related Compounds:

| Feature | Observation | Implication for Peptide Design |

| Boc Protecting Group | Acid-labile, removed by TFA. nih.gov | Allows for stepwise solid-phase peptide synthesis. |

| Carbamoyl Group | Introduces polarity and hydrogen-bonding capacity. | Enhances solubility and stabilizes secondary structures. |

| D-Chirality | Increases resistance to proteolytic degradation. nih.gov | Enhances peptide stability and bioavailability. chemimpex.comchemimpex.com |

| Constrained Architectures | Incorporation can help create rigid peptide structures. nih.govmdpi.com | Improves binding affinity and metabolic stability. nih.gov |

Contributions to Rational Drug Discovery Paradigms

Design of Novel Therapeutic Agents Targeting Specific Biological Pathways

The unique structure of Boc-D-4-carbamoylphenylalanine allows for its incorporation into peptide sequences to modulate their affinity for biological receptors and improve their pharmacological properties. chemimpex.com The carbamoyl (B1232498) group, in particular, can enhance solubility and participate in hydrogen bonding, potentially strengthening interactions with target proteins.

Phenylalanine derivatives have been identified for their antitumor properties, with studies showing they can inhibit the proliferation of cancer cells, disrupt the cell cycle, and induce apoptosis. The incorporation of non-natural amino acids like D-4-carbamoylphenylalanine into peptides is a key strategy in designing targeted therapies that aim to maximize efficacy while minimizing side effects. chemimpex.com The primary role of the D-isomer is to increase the proteolytic stability of therapeutic peptides, prolonging their half-life in vivo.

Research on the L-isomer of the compound has provided proof-of-concept for the anti-proliferative potential of the carbamoylphenylalanine scaffold.

Table 1: In Vitro Anti-Cancer Activity of L-4-Carbamoylphenylalanine

| Cell Line | Cancer Type | IC50 Value (µM) | Potency Comparison |

|---|---|---|---|

| Breast Cancer Cells | Breast | 10 - 30 | Moderate |

| Colon Cancer Cells | Colon | 10 - 30 | Moderate |

Data from a study published in the Journal of Medicinal Chemistry, indicating moderate potency compared to standard chemotherapeutics like doxorubicin (B1662922).

This demonstrated activity for the L-isomer suggests that peptides incorporating the more stable D-isomer could be promising candidates for further development as anti-cancer agents.

Dysfunction of the N-methyl-D-aspartate (NMDA) receptor is implicated in various neurological and neurodevelopmental disorders, including anti-NMDAR encephalitis, schizophrenia, and Alzheimer's disease. nih.govnih.govmdpi.commdpi.com Consequently, targeting the NMDA receptor with antagonists or modulators is a promising therapeutic strategy. nih.govmdpi.com There is a growing body of research highlighting the role of D-amino acids in the central nervous system, where they can modulate NMDA receptor activity. nih.gov

The development of agents for neurological disorders often requires high metabolic stability to ensure sufficient brain penetration and target engagement. The incorporation of D-amino acids like Boc-D-4-carbamoylphenylalanine into peptide-based drug candidates is a rational approach to achieve this stability. While direct studies naming this specific compound in NMDA receptor modulation are emerging, its use as a building block for stable peptides designed to interact with neurotransmitter systems is an active area of research. chemimpex.com The carbamoyl group can alter the electronic properties and binding interactions of the peptide, potentially leading to novel modulators with improved selectivity for specific NMDA receptor subunits.

The search for novel therapeutics extends to metabolic diseases, and Boc-4-carbamoylphenylalanine derivatives have been explored for their potential in this area. One notable target is Dipeptidyl Peptidase IV (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for regulating blood glucose. nih.gov Inhibitors of DPP-IV, known as gliptins, are an established class of oral medications for the treatment of type 2 diabetes. wikipedia.orgnih.gov

A study focusing on the L-isomer of 4-carbamoylphenylalanine demonstrated its ability to inhibit DPP-IV.

Table 2: Enzyme Inhibition Profile of L-4-Carbamoylphenylalanine

| Enzyme Target | Biological Role | Inhibition Constant (Ki) | Potential Application |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Glucose Metabolism | ~15 µM | Diabetes Management |

Data from a study on enzyme kinetics.

This finding suggests that the 4-carbamoylphenylalanine scaffold is a viable starting point for designing novel DPP-IV inhibitors. Developing these inhibitors using the D-isomer could offer the advantage of enhanced stability, a desirable characteristic for oral hypoglycemic agents.

Development of Agents for Neurological Disorder Research

Bioconjugation Strategies for Targeted Delivery Systems

Bioconjugation is a key strategy in drug development used to link different molecules together, such as a targeting agent and a therapeutic or imaging payload. nih.gov Boc-D-4-carbamoylphenylalanine is a valuable component in the synthesis of peptides used in these complex constructs, enhancing their stability and function. chemimpex.comnih.gov

A significant application of Boc-D-4-carbamoylphenylalanine is in the construction of peptide-based radiopharmaceuticals for cancer imaging. mdpi.commdpi.com Specifically, its derivative, D-4-amino-carbamoyl-phenylalanine (D-Aph(Cbm)), is a critical component of advanced somatostatin (B550006) receptor subtype 2 (SST2) antagonists. nih.govmdpi.com These antagonists, such as JR11 and LM3, are used for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging of neuroendocrine tumors (NETs), which overexpress SST2 receptors. mdpi.comwww.gov.pl

The peptide backbone, containing the D-amino acid for stability, is conjugated to a chelator molecule (like DOTA or NODAGA) that firmly binds a radioisotope. mdpi.comwikipedia.org This allows for precise visualization of tumors. mdpi.com Studies have shown that these antagonist-based imaging agents can provide higher tumor uptake and better image contrast compared to older agonist-based agents. nih.gov

Table 3: Radiolabeled Somatostatin Receptor Antagonists Containing D-4-Carbamoylphenylalanine Moiety

| Antagonist | Chelator | Radioisotope | Imaging Modality |

|---|---|---|---|

| DOTA-LM3 | DOTA | 177Lu | Therapy (Theranostics) |

| NODAGA-LM3 | NODAGA | 68Ga, 64Cu | PET |

| CB-TE2A-LM3 | CB-TE2A | 64Cu | PET |

| DOTA-JR11 (OPS201) | DOTA | 177Lu | Therapy (Theranostics) |

| NODAGA-JR11 (OPS202) | NODAGA | 68Ga | PET |

| TECANT-1 (LM3-based) | N4 | 99mTc | SPECT |

Data compiled from studies on advanced radiopharmaceuticals for neuroendocrine tumors. nih.govmdpi.commdpi.comwww.gov.pl

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics designed to deliver a potent cytotoxic payload directly to cancer cells, thereby increasing efficacy and reducing systemic toxicity. nih.gov A PDC consists of three components: a homing peptide that binds to a specific receptor on cancer cells, a linker, and a cytotoxic drug. nih.gov

Boc-D-4-carbamoylphenylalanine serves as a key building block for the synthesis of these targeting peptides. chemimpex.com The inclusion of this D-amino acid ensures that the peptide can withstand degradation in the bloodstream long enough to reach its target. The peptide's high affinity for a tumor-specific receptor, such as the somatostatin receptor targeted by the antagonists mentioned previously, ensures the selective delivery of the conjugated drug. wikipedia.org For example, linking a potent radionuclide like Lutetium-177 to an SST2 antagonist like DOTA-JR11 creates a therapeutic PDC that can specifically irradiate and kill tumor cells. wikipedia.org Similarly, chemotherapeutic drugs like doxorubicin can be conjugated to targeting peptides to create PDCs for various cancers. nih.gov The principles of using stable, high-affinity peptides built with amino acids like Boc-D-4-carbamoylphenylalanine are central to the success of these advanced drug delivery systems.

Attachment of Imaging Agents to Biomolecules

Structure-Based Drug Design (SBDD) and Ligand Design Principles

Structure-Based Drug Design (SBDD) is a cornerstone of modern rational drug discovery, leveraging the three-dimensional structural information of a biological target, typically a protein, to design and optimize therapeutic agents. nih.gov This iterative process involves understanding the molecular interactions between a ligand and its target's binding site to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The non-proteinogenic amino acid, Boc-D-4-Carbamoylphe, serves as a valuable building block in this paradigm, offering unique structural features that can be exploited for sophisticated ligand design, particularly for enzyme inhibitors.

The key to the utility of this compound in SBDD lies in its distinct chemical components: the D-configuration of the alpha-carbon, the Boc-protecting group, and the para-carbamoyl group on the phenyl ring. The D-amino acid configuration is known to enhance the proteolytic stability of peptide-based drugs. The carbamoylphenylalanine moiety itself is of significant interest in designing inhibitors for proteases, such as those in the coagulation cascade.

A critical aspect of designing inhibitors for trypsin-like serine proteases, which include thrombin and Factor Xa, is the interaction of the ligand's P1 residue with the S1 specificity pocket of the enzyme. nih.govremedypublications.com This S1 pocket is typically deep, and for these proteases, it contains a key aspartic acid residue (Asp189) at its base. nih.govremedypublications.com This negatively charged residue preferentially binds basic, positively charged P1 side chains like those of arginine or lysine. However, the carbamoyl group of 4-carbamoylphenylalanine, while neutral, is an excellent hydrogen bond donor and acceptor. This allows it to form strong, charge-neutral hydrogen bonds with the backbone and side chain of residues within the S1 pocket, mimicking the interactions of traditional basic residues. nih.gov The use of an uncharged P1 residue that can still form these crucial hydrogen bonds is a sophisticated strategy in ligand design to potentially improve properties like oral bioavailability. nih.gov

A compelling example of the application of a 4-carbamoylphenylalanine residue in SBDD is found in the development of macrocyclic peptide inhibitors of a therapeutic target. A study reported a thioether-closed macrocyclic peptide, which includes a 4-carbamoyl-phenylalanine (F4CON) residue, that demonstrated potent inhibitory activity. nih.gov The structural and activity data from this research provides a clear illustration of ligand design principles.

Detailed Research Findings: An Exemplary Case

In the development of a macrocyclic peptide inhibitor, alanine (B10760859) scanning was performed to understand the contribution of each residue to the binding affinity. The results highlight the critical role of the 4-carbamoyl-phenylalanine residue.

| Residue Position | Original Residue | Alanine Substitution Activity Ratio (WT/Ala) | Inferred Contribution |

|---|---|---|---|

| 1 | Phe | 1.8 | Moderate |

| 2 | 4-Carbamoyl-Phe (F4CON) | >280 | Critical for Binding |

| 3 | Arg | >280 | Critical for Binding |

| 4 | Gly | 0.9 | Minimal |

| 5 | N-hexyl-Gly (HxG) | 2.5 | Moderate |

| 6 | Trp | >280 | Critical for Binding |

| 7 | Pro | 1.1 | Minimal |

| 8 | Cys | - | Structural (Cyclization) |

Data adapted from a study on a macrocyclic peptide inhibitor, where the ratio measures the difference in activity between the wild-type (WT) peptide and its alanine-substituted analogue. nih.gov

The data clearly indicates that the 4-carbamoyl-phenylalanine residue is as critical to the inhibitor's potency as arginine and tryptophan, with its substitution by alanine leading to a more than 280-fold loss in activity. nih.gov

X-ray co-crystal structure analysis of the parent macrocyclic peptide bound to its target revealed the precise interactions of the 4-carbamoyl-phenylalanine residue. nih.gov The carbamoyl group forms key hydrogen bonds within a specific pocket of the target protein, validating its design as a crucial pharmacophoric element. This structural insight is the essence of SBDD, where the 3D structure of the protein-ligand complex guides further optimization. nih.gov The knowledge that the carbamoylphenylalanine moiety is essential allows medicinal chemists to protect this interaction while modifying other parts of the molecule to improve other properties.

| Compound | Key Structural Features | Inhibitory Activity (IC50) |

|---|---|---|

| Macrocyclic Peptide 1 | Contains 4-carbamoyl-phenylalanine (F4CON) | Potent |

| Compound 13 | A small molecule peptidomimetic derived from peptide 1 | 0.016 µmol/L |

Data derived from a peptidomimetic design study. nih.gov

The principles learned from the peptide inhibitor, particularly the importance of the 4-carbamoyl-phenylalanine interaction, guided the subsequent design of smaller, non-peptidic molecules. nih.gov This transition from a complex peptide to a more drug-like small molecule is a common goal in SBDD, aiming to improve oral bioavailability and other pharmacokinetic parameters. The resulting small molecule, compound 13, retained high potency, demonstrating the successful application of structure-based ligand design principles derived from the initial peptide containing 4-carbamoyl-phenylalanine. nih.gov

Investigation of Molecular Interactions and Recognition Mechanisms

Elucidation of Binding Affinity and Selectivity with Biological Targets

The binding affinity, which describes the strength of the interaction between a biomolecule and its ligand, is a critical parameter in understanding biological processes and in drug design. malvernpanalytical.com It is typically quantified by the equilibrium dissociation constant (KD), where a smaller KD value indicates a stronger binding affinity. malvernpanalytical.com The binding of a ligand to its target is driven by non-covalent intermolecular forces, including hydrogen bonding, electrostatic interactions, and hydrophobic and van der Waals forces. malvernpanalytical.com

Peptides incorporating derivatives of phenylalanine, such as Boc-D-4-carbamoylphenylalanine, have been investigated for their binding affinity and selectivity to various biological targets. For instance, analogues of the opioid peptide TIPP containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp), a related phenylalanine derivative, have demonstrated high binding affinity and selectivity for the δ opioid receptor. nih.gov Specifically, the tetrapeptide H-Bcp-Tic-Phe-Phe-OH exhibited a δ receptor binding affinity (Kiδ) of 0.605 ± 0.058 nM, which is approximately two-fold higher than the parent TIPP peptide. nih.gov

The unique structure of Boc-D-4-carbamoylphenylalanine, particularly the presence of the carbamoyl (B1232498) group, is thought to enhance interactions within biological systems. chemimpex.com This makes it a valuable building block in the design of novel drugs targeting specific biological pathways, including those involved in cancer therapy and neuroscience. chemimpex.comchemimpex.com For example, it has been used in the synthesis of peptides with gonadotropin-releasing hormone antagonist activity. medchemexpress.com

Computational Modeling and Molecular Dynamics Simulations of Interactions

Computational methods are invaluable tools for investigating the interactions between small molecules like Boc-D-4-carbamoylphenylalanine and their biological targets at a molecular level. academie-sciences.fr These techniques, which include molecular docking and pharmacophore modeling, provide insights into binding modes and intermolecular interactions that can guide the design of more potent and selective compounds. academie-sciences.frresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. academie-sciences.fr It is widely used to analyze the binding mode and intermolecular interactions of potential drug candidates with their protein targets. academie-sciences.fr The binding affinity is often evaluated by a scoring function, which estimates the binding free energy in units such as kcal/mol. academie-sciences.fr

In the context of peptides derived from or related to Boc-D-4-carbamoylphenylalanine, molecular docking studies have been employed to understand their interaction with various enzymes and receptors. For instance, docking studies of novel pyrazolo[3,4-d]pyrimidines have been used to investigate their binding affinities with target kinases. sums.ac.ir Similarly, docking has been used to study the binding of peptides derived from walnut protein to dipeptidyl peptidase-IV (DPP-IV), revealing that the peptides primarily bind through hydrogen bonds and van der Waals forces. nih.gov In another study, docking simulations of endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine showed how these modifications influence binding to opioid receptors. nih.gov

The general process of molecular docking involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), by removing water molecules and correcting any structural issues. d-nb.info The ligand molecule is then allowed to interact with the defined binding site of the protein, and the best-fitted poses are scored based on their interaction energy. d-nb.info

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another key computational method in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.netdergipark.org.tr A pharmacophore model can be used as a query in virtual screening to search large compound databases for new molecules that are likely to be active. researchgate.netdovepress.com This approach can significantly reduce the number of compounds that need to be tested experimentally, thereby saving time and resources.

Virtual screening can be either structure-based, utilizing the 3D structure of the target, or ligand-based, relying on the structures of known active molecules. dergipark.org.tr Pharmacophore models can be generated from protein-ligand complexes to understand key interaction features. nih.gov These models are often combined with molecular docking to improve the efficiency and accuracy of virtual screening. dovepress.com

Virtual screening has been successfully used to identify high-affinity ligands for various targets, including the σ1 receptor, where a screen of over 6 million compounds resulted in a 77% hit rate for candidates with high affinity (KD < 1 μM). nih.gov This demonstrates the power of computational approaches to accelerate the discovery of novel bioactive compounds.

Role of the Carbamoyl Group in Intermolecular Interactions

The carbamoyl group (-CONH₂) at the para-position of the phenylalanine side chain in Boc-D-4-carbamoylphenylalanine plays a significant role in its molecular interactions. chemimpex.com This functional group introduces polarity and hydrogen-bonding capacity to the molecule, distinguishing it from more hydrophobic analogues. These properties can enhance the molecule's solubility in polar solvents and stabilize the secondary structures of peptides into which it is incorporated.

The ability of the carbamoyl group to form hydrogen bonds is crucial for its interaction with biological targets. In drug design, this group can be strategically utilized to improve the binding affinity and specificity of a peptide for its receptor. chemimpex.comchemimpex.com For example, the replacement of the Tyr1 hydroxyl group in opioid peptides with a carbamoyl-containing moiety has led to the development of potent opioid antagonists. researchgate.net Specifically, the cyclic peptide Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2, where Dcp is 3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid, was identified as a novel and potent µ-opioid antagonist. researchgate.net

Furthermore, the carbamoyl group can serve as a versatile handle for bioconjugation, allowing for the attachment of other molecules like fluorophores or affinity tags. This makes Boc-D-4-carbamoylphenylalanine a useful tool for creating targeted drug delivery systems and diagnostic probes. chemimpex.com

Enzyme Inhibition Studies of Derived Peptides or Conjugates

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental in pharmacology and drug discovery, with many therapeutic agents functioning as enzyme inhibitors. mdpi.comresearchgate.net The study of enzyme inhibition provides valuable information about enzyme mechanisms and has led to the development of drugs for various diseases. libretexts.org Peptides and their conjugates derived from Boc-D-4-carbamoylphenylalanine have been investigated as potential enzyme inhibitors.

Design of Enzyme Inhibitors as Research Probes

The design of specific enzyme inhibitors is a crucial strategy for developing research tools to investigate the function of enzymes and their roles in biological pathways. mdpi.comnih.gov These inhibitors can help to elucidate the structure and function of glycans by targeting the carbohydrate-processing enzymes responsible for their synthesis and degradation. nih.gov

Peptides derived from natural sources, such as marine organisms and food proteins, have shown promise as enzyme inhibitors. mdpi.comnih.gov For example, peptides from walnut protein have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov Similarly, peptides from goat's milk have also been found to inhibit DPP-IV. mdpi.com The incorporation of non-natural amino acids like Boc-D-4-carbamoylphenylalanine into peptide sequences can enhance their stability and inhibitory activity. unibo.it

The general approach to designing enzyme inhibitors involves identifying a target enzyme, screening compound libraries for potential inhibitors, and then optimizing the lead compounds to improve their potency and selectivity. mdpi.com Computational methods like molecular docking and pharmacophore modeling play a significant role in this process by predicting the binding of inhibitors to the enzyme's active site. sums.ac.ir

Below is a table summarizing the inhibitory activities of some peptides and compounds mentioned in the context of enzyme inhibition.

| Inhibitor/Peptide | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

| H-Bcp-Tic-Phe-Phe-OH | δ opioid receptor | Kiδ = 0.605 ± 0.058 nM | nih.gov |

| Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 | µ-opioid receptor | Potent antagonist | researchgate.net |

| LPFA (from walnut protein) | DPP-IV | IC50 = 267.9 ± 7.2 μM (in situ) | nih.gov |

| VPFWA (from walnut protein) | DPP-IV | IC50 = 325.0 ± 8.4 μM (in situ) | nih.gov |

| WGLP (from walnut protein) | DPP-IV | IC50 = 350.9 ± 8.3 μM (in situ) | nih.gov |

| VPYPQ (from casein) | DPP-IV | IC50 = 41.45 μM | mdpi.com |

| ILDKVGINY (from goat milk) | DPP-IV | IC50 = 1.431 mg/mL | mdpi.com |

| II (modified goat milk peptide) | DPP-IV | IC50 = 0.577 mg/mL | mdpi.com |

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| Boc-D-4-Carbamoylphe | N-(tert-butoxycarbonyl)-D-4-carbamoylphenylalanine |

| Bcp | 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine |

| TIPP | H-Tyr-Tic-Phe-Phe-OH |

| Dcp | 3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid |

| DPP-IV | Dipeptidyl peptidase-IV |

| LPFA | Leucyl-Prolyl-Phenylalanyl-Alanine |

| VPFWA | Valyl-Prolyl-Phenylalanyl-Tryptophyl-Alanine |

| WGLP | Tryptophyl-Glycyl-Leucyl-Proline |

| VPYPQ | Valyl-Prolyl-Tyrosyl-Prolyl-Gln |

| ILDKVGINY | Isoleucyl-Leucyl-Aspartyl-Lysyl-Valyl-Glycyl-Isoleucyl-Asparaginyl-Tyrosine |

| II | Modified goat milk peptide |

| H-Bcp-Tic-Phe-Phe-OH | (2S)-2-[[(2R)-2-[[2-[4-[[2-(4-phenylphenyl)ethyl]carbamoyl]phenyl]acetyl]amino]-3,3-dimethylbutanoyl]amino]-3-phenylpropanoic acid |

| Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 | Cyclo(3-(2,6-dimethyl-4-carbamoylphenyl)propanoyl-D-cysteinyl-glycyl-4-nitrophenylalanyl-D-cysteinyl)amide |

Mechanisms of Enzyme Inhibition (e.g., Competitive, Allosteric)

The inhibitory potential of this compound and related phenylalanine derivatives is a subject of significant interest in medicinal chemistry, particularly in the context of designing specific enzyme inhibitors. The mechanism through which these compounds exert their effects is crucial for understanding their biological activity and for the development of targeted therapeutics. The primary modes of reversible enzyme inhibition are competitive and allosteric (a form of non-competitive) inhibition.

Competitive Inhibition: This mechanism involves the inhibitor molecule binding to the active site of an enzyme, thereby directly competing with the natural substrate. nih.govnih.govrsc.org Competitive inhibitors often share structural similarities with the substrate. nih.gov The effectiveness of a competitive inhibitor can be overcome by increasing the concentration of the substrate. rsc.org

Allosteric (Non-competitive) Inhibition: In this mode, the inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. mdpi.com This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its efficiency in binding to the substrate and catalyzing the reaction. mdpi.com Unlike competitive inhibition, the effects of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration.

Research into phenylalanine derivatives has revealed their potential to act as inhibitors for various enzymes, with a notable focus on dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism. wikipedia.orgoatext.com DPP-IV is a serine protease that cleaves N-terminal dipeptides from polypeptides, particularly those with proline or alanine (B10760859) at the penultimate position. oatext.com Its active site features distinct pockets, such as the S1 and S2 pockets, which are targeted in drug design. oatext.com

A study focusing on the L-isomer, Boc-L-4-Carbamoylphenylalanine, demonstrated its inhibitory activity against DPP-IV, with a reported inhibition constant (Ki) of approximately 15 µM. wikipedia.org Marketed DPP-IV inhibitors like sitagliptin (B1680988) are known to be reversible competitive inhibitors. oatext.com Given the structural similarity of carbamoylphenylalanine derivatives to the natural substrates of DPP-IV, it is plausible that they also act via a competitive inhibition mechanism. The phenylalanine core can mimic the substrate's side chain, interacting with the enzyme's active site pockets. ucd.ie

The stereochemistry of the inhibitor plays a critical role in its interaction with the enzyme. For many DPP-IV inhibitors, an L-configuration at the P2 position is preferred for optimal fitting into the hydrophobic S1 pocket of the enzyme. wikipedia.org However, there are exceptions. For instance, the marketed DPP-IV inhibitor sitagliptin is the R-enantiomer, which is significantly more potent than its S-enantiomer. rsc.orgrsc.org This highlights that the D-configuration, as seen in this compound, does not preclude potent enzyme inhibition and may even be favorable in certain inhibitor scaffolds. The use of D-amino acids in peptide-based drugs is also a known strategy to enhance their stability against proteolytic degradation. wikipedia.org

While direct kinetic studies on this compound are not extensively available in the public domain, the existing data on its L-isomer and other phenylalanine derivatives provide a strong basis for its likely mechanism of action. The primary amino group and the carbamoylphenyl side chain are positioned to interact with key residues within the enzyme's active site.

Table 1: Research Findings on the Inhibition of Dipeptidyl Peptidase IV (DPP-IV) by a Related Phenylalanine Derivative

| Compound | Target Enzyme | Inhibition Constant (K_i) | Implied Mechanism | Reference |

| Boc-L-4-Carbamoylphenylalanine | Dipeptidyl Peptidase IV (DPP-IV) | ~15 µM | Competitive (inferred) | wikipedia.org |

Further detailed kinetic analyses and structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, would be necessary to definitively elucidate the precise binding mode and confirm the competitive or potentially allosteric nature of inhibition by this compound. Such studies would also clarify the specific interactions between the D-configured chiral center and the enzyme's active site, providing valuable insights for the rational design of next-generation enzyme inhibitors.

Synthesis and Characterization of Structural Analogues and Derivatives

Design Principles for Boc-D-4-Carbamoylphe Analogues

The design of this compound analogues is guided by established principles in medicinal chemistry, aiming to enhance specific properties such as potency, selectivity, and pharmacokinetic profiles. Key strategies include altering the electronic properties, lipophilicity, and steric bulk of the molecule.

The carbamoyl (B1232498) group (-CONH2) is a key feature, providing polarity and hydrogen-bonding capabilities. Analogues are often designed by modifying or replacing this group to fine-tune these properties. For instance, replacing the carbamoyl group with other functionalities can alter the molecule's interaction with its biological target.

The tert-butoxycarbonyl (Boc) protecting group is crucial for peptide synthesis, but its removal is a key step. Analogue design might also consider alternative protecting groups to achieve different deprotection conditions, which can be advantageous in the synthesis of complex peptides.

Comparative Studies of Bioactivity and Interaction Profiles

Comparative studies of this compound and its analogues are essential to understand their structure-activity relationships (SAR). These studies typically involve synthesizing a series of related compounds and evaluating their biological activity in relevant assays.

For example, in the context of cancer research, analogues of this compound have been investigated for their ability to inhibit cancer cell proliferation. By comparing the activity of different analogues, researchers can identify which structural features are critical for the desired biological effect.

The interaction profiles of these compounds with their biological targets are often studied using techniques like computational docking, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). These methods provide insights into the binding affinity and thermodynamics of the interaction, helping to explain the observed differences in bioactivity. The carbamoyl group, for instance, can participate in specific hydrogen bonding interactions with a target protein, and modifications to this group would be expected to alter the binding profile.

A study on opioid peptides demonstrated that replacing the N-terminal tyrosine with 3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid (Dcp), an analogue lacking the amino group but retaining a carbamoyl function, resulted in potent opioid antagonists. researchgate.net This highlights how strategic modifications can dramatically alter the pharmacological profile of a molecule.

Stereochemical Variants and their Research Applications

Stereochemistry plays a critical role in the biological activity of chiral molecules like this compound. The "D" configuration in this compound refers to the stereochemistry at the alpha-carbon. Its enantiomer, Boc-L-4-carbamoylphe, has the opposite "L" configuration.

The use of D-amino acids, such as in this compound, is a common strategy in peptide-based drug design to enhance proteolytic stability. Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically recognize L-amino acids. This can lead to a longer duration of action in vivo.

The research applications of these stereochemical variants are diverse. In peptide synthesis, the choice between the D- and L-isomer allows for the creation of peptides with specific three-dimensional structures and biological properties. chemimpex.com For example, incorporating a D-amino acid can induce a specific turn or conformation in a peptide chain, which may be crucial for its interaction with a receptor.

Comparative studies between peptides containing this compound and its L-counterpart can help elucidate the stereochemical requirements for binding to a particular biological target.

Functional Group Modifications and Isosteric Replacements

Functional group modifications and isosteric replacements are key strategies in medicinal chemistry to optimize the properties of a lead compound. pressbooks.pub Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties, leading to similar biological activity. u-tokyo.ac.jpbenthamscience.com

In the context of this compound, the carbamoyl group is a primary target for modification. An isosteric replacement for the amide group in the carbamoyl moiety could be a tetrazole, which is a non-classical bioisostere of a carboxylic acid and can mimic some of the electronic and hydrogen-bonding properties of the amide. pressbooks.pubnih.gov Other potential replacements for the amide bond include oxadiazoles, triazoles, and fluoroalkenes. nih.gov These modifications can improve metabolic stability and membrane permeability. nih.gov

The phenyl ring can also be replaced with other cyclic structures, such as bicyclohexyl (B1666981) groups, to increase metabolic stability while maintaining a similar spatial arrangement. pressbooks.pub Furthermore, the hydrogen atoms on the phenyl ring can be substituted with fluorine atoms. This is a common monovalent isosteric replacement, as fluorine has a similar size to hydrogen but is highly electronegative, which can significantly alter the electronic properties of the molecule. u-tokyo.ac.jp

These modifications can lead to analogues with improved pharmacokinetic properties, such as increased oral bioavailability and a longer half-life, which are desirable characteristics for drug candidates. benthamscience.com The following table summarizes some potential isosteric replacements for functional groups in this compound.

Interactive Data Table: Potential Isosteric Replacements for this compound

| Original Functional Group | Potential Isosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| Carboxamide (-CONH2) | Tetrazole, 1,2,4-Oxadiazole, 1,2,3-Triazole | Mimics electronic and hydrogen bonding properties, can improve metabolic stability and membrane permeability. pressbooks.pubnih.gov |

| Phenyl Ring | Bicyclohexyl, Pyridine, Pyrazine | Acts as a spacer, can increase metabolic stability. pressbooks.pubnih.gov |

| Hydrogen (on phenyl ring) | Fluorine | Similar steric size, alters electronic properties due to high electronegativity. u-tokyo.ac.jp |

| Amide Bond (in peptide backbone) | Retro-inverso amide, Urea, Carbamate, Thioamide | Increases resistance to protease activity, can maintain or improve target engagement and conformational mobility. pressbooks.pub |

Advanced Analytical and Spectroscopic Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for evaluating the purity of Boc-D-4-Carbamoylphe and for monitoring the progress of reactions in which it is a reactant or product. In a typical quality control setting, reversed-phase HPLC (RP-HPLC) is used. This method allows for the separation of the target compound from starting materials, by-products, and other impurities.

Purity is generally determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area in the chromatogram. For research purposes, purities exceeding 95% are common, with higher grades of >98% or >99% available for more sensitive applications. The retention time of the compound is a characteristic feature under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature), but it is not an absolute identifier.

As a reaction monitoring tool, HPLC allows chemists to track the consumption of reactants and the formation of this compound over time. Small aliquots of the reaction mixture are periodically injected into the HPLC system to assess the reaction's progression and determine the optimal time for quenching or workup, thereby maximizing yield and purity.

Table 1: Example HPLC Purity Data for this compound

| Lot Number | Purity by HPLC (%) |

| Lot A | >99 |

| Lot B | 99.16 |

| Lot C | >97 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments are used to confirm the connectivity of atoms within the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of each proton. Key signals for this compound include the characteristic singlet for the nine protons of the tert-butoxycarbonyl (Boc) group, typically found around 1.4 ppm. The aromatic protons on the phenyl ring appear in the downfield region (around 7.4-7.8 ppm), and the protons of the chiral center (α-proton) and the β-protons also show distinct chemical shifts and coupling patterns that confirm the structure.

¹³C NMR (Carbon-13 NMR): This technique maps the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbonyl carbons of the Boc group and the carbamoyl (B1232498) group, the quaternary carbon of the Boc group, the aromatic carbons, and the carbons of the amino acid backbone (α-carbon and β-carbon).

Table 2: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | Doublet | 2H | Aromatic (ortho to -CONH₂) |

| ~7.40 | Doublet | 2H | Aromatic (ortho to -CH₂) |

| ~5.10 | Doublet | 1H | NH (Boc) |

| ~4.30 | Multiplet | 1H | α-CH |

| ~3.10 | Multiplet | 2H | β-CH₂ |

| ~1.40 | Singlet | 9H | tert-Butyl (Boc) |

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to corroborate its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used. The analysis confirms the expected molecular mass of 294.33 g/mol . The molecule is typically observed as protonated species [M+H]⁺, sodium adducts [M+Na]⁺, or potassium adducts [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₅H₂₂N₂O₄.

Fragmentation analysis (MS/MS) can further validate the structure by showing characteristic losses, such as the loss of the Boc group or parts of the side chain, which align with the proposed structure.

Table 3: Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z | Observed m/z |

| [M+H]⁺ | 295.1652 | 295.1658 |

| [M+Na]⁺ | 317.1472 | 317.1478 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption peaks include:

N-H stretching: Bands in the region of 3400-3200 cm⁻¹ corresponding to the N-H bonds of the carbamoyl and urethane (B1682113) groups.

C=O stretching: Strong absorptions around 1700-1640 cm⁻¹. These are typically distinct for the urethane carbonyl of the Boc group and the amide carbonyl of the carbamoyl group.

C-H stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

C-O stretching: Bands in the 1250-1000 cm⁻¹ region associated with the ester-like C-O bonds of the Boc group.

Table 4: Key IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| ~3350 | N-H Stretch | Amide/Urethane |

| ~2970 | C-H Stretch | Aliphatic (Boc) |

| ~1685 | C=O Stretch | Urethane (Boc) |

| ~1650 | C=O Stretch | Amide (Carbamoyl) |

| ~1520 | N-H Bend | Amide |

| ~1160 | C-O Stretch | Urethane (Boc) |

X-ray Crystallography for Three-Dimensional Structure Determination of Complexes

While obtaining a single crystal of this compound itself can be challenging, X-ray crystallography becomes a vital technique when this amino acid derivative is incorporated into a larger molecule, such as a peptide or a complex with a protein. If a suitable crystal of such a complex can be grown, X-ray diffraction analysis can determine the precise three-dimensional arrangement of atoms with high resolution.

This technique provides definitive proof of the stereochemistry (confirming the D-configuration) and reveals the specific conformation adopted by the this compound residue within the complex. It can elucidate key intermolecular interactions, such as hydrogen bonds formed by the carbamoyl group, which are often crucial for the molecule's biological activity or binding affinity.

Biophysical Assays for Characterizing Molecular Interactions (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

When this compound is part of a biologically active molecule (e.g., a peptide-based inhibitor), biophysical assays are critical for quantifying its interactions with target macromolecules like proteins or enzymes.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study the kinetics of molecular interactions in real-time. It can determine the association rate (kₐ) and dissociation rate (kₔ) of a ligand containing the this compound moiety binding to a target immobilized on a sensor chip. From these rates, the equilibrium dissociation constant (Kₔ), a measure of binding affinity, can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of not only the binding affinity (Kₔ) but also the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.

Emerging Trends and Future Research Trajectories

Advancements in Synthetic Methodologies for Boc-D-4-Carbamoylphe and its Analogues

The synthesis of Boc-protected amino acids is a cornerstone of modern peptide chemistry, first popularized by Bruce Merrifield in solid-phase peptide synthesis (SPPS). peptide.com The primary goal of synthetic methodologies for this compound is to achieve high purity and yield while preserving the integrity of the acid-labile Boc group and the carbamoyl (B1232498) functional group.

A typical synthesis involves the protection of the α-amino group of D-4-carbamoylphenylalanine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. However, advancements are focused on improving efficiency, scalability, and environmental impact. "Rapid Boc chemistry" protocols, for instance, utilize in-situ neutralization and pre-activation of the amino acid with coupling agents like HBTU or HATU. peptide.com This approach accelerates the coupling process, which can be particularly effective for synthesizing complex peptides where aggregation might otherwise be an issue. peptide.com

The development of synthetic routes for analogues of this compound is also expanding. These analogues often replace the carbamoyl group with other functionalities to modulate properties like polarity, reactivity, and bioavailability. For example, methods for introducing fluorine or azido (B1232118) groups to the phenyl ring have been developed. chemsrc.combapeks.com The synthesis of an azido-functionalized analogue, Boc-D-Phe(4-N3), allows for its use in "click chemistry," a powerful bioconjugation technique. bapeks.com Large-scale synthesis protocols for related structures, such as 4′-carboxamido N-Boc-2′,6′-dimethyl-l-phenylalanines, have been established, highlighting the industrial relevance of these compounds. researchgate.net

A significant challenge in these syntheses is the choice of protecting groups to ensure orthogonality, meaning one group can be removed without affecting others. The Boc group is acid-labile, making it compatible with base-labile groups like Fmoc (Fluorenylmethyloxycarbonyl) or those removed by hydrogenolysis, such as Cbz (Carboxybenzyl). This orthogonality is crucial for the stepwise assembly of complex molecules.

| Protecting Group | Stability | Cleavage Conditions | Primary Application |

| Boc | Acid-labile | Trifluoroacetic acid (TFA) | Stepwise solid-phase peptide synthesis; stable to base. |

| Fmoc | Base-labile | Piperidine | Orthogonal SPPS; compatible with acid-labile groups like Boc. |

| Cbz (Z) | Hydrogenolysis-labile | H₂/Pd-C | Primarily used in solution-phase synthesis. |

Integration with Combinatorial Chemistry and High-Throughput Screening in Drug Discovery

The search for novel therapeutic agents has been revolutionized by combinatorial chemistry and high-throughput screening (HTS). researchgate.net Combinatorial chemistry allows for the systematic synthesis of a vast number of compounds at once, creating large "libraries" for testing. youtube.com HTS then enables the rapid screening of these libraries against biological targets to identify "hit" compounds with desired activity. nih.gov

This compound is an ideal building block for inclusion in these libraries for several reasons:

Structural Diversity : It provides a scaffold that can be readily modified, allowing for the creation of numerous analogues.

Enhanced Properties : The carbamoyl group can improve solubility and hydrogen-bonding capacity, while the D-amino acid configuration enhances proteolytic stability in peptides, making the resulting compounds more drug-like.

Synthetic Compatibility : Its compatibility with established synthetic protocols, like SPPS, allows for its systematic incorporation into peptides and peptidomimetics using automated synthesizers. chemimpex.compeptide.com

The "one bead-one compound" methodology is a powerful combinatorial technique where individual resin beads are used as solid supports for synthesizing a single, unique compound. uzh.ch By incorporating this compound or its analogues into this process, libraries containing millions of distinct molecules can be generated. These libraries are then subjected to HTS, an automated process using miniaturized assays in microplate formats to test tens of thousands of compounds per day. nih.gov This integrated approach significantly accelerates the early stages of drug discovery, moving from target identification to lead compound validation with greater efficiency. nuvisan.com

| Phase | Description | Key Technologies |

| Library Generation | Synthesis of large, diverse collections of chemical compounds. | Combinatorial Chemistry, Solid-Phase Synthesis, Diversity-Oriented Synthesis. youtube.com |

| Assay Development | Creation of miniaturized, robust biochemical or cell-based assays to measure compound activity against a target. | Reporter Assays, High-Content Imaging, Biochemical Assays. nuvisan.com |

| Primary Screening | Automated screening of the entire compound library to identify initial "hits." | Robotics, Microplate Readers, Flow Cytometry. nuvisan.comnih.gov |

| Hit Confirmation | Re-testing of initial hits to confirm activity and rule out false positives. | Dose-response curves. nih.gov |

| Secondary Screening | Further characterization of confirmed hits for properties like selectivity, mechanism of action, and cellular effects. | Cellular Phenotypic Assays, Biophysical Methods. nuvisan.com |

Potential in Novel Material Science or Bio-Nanotechnology Applications

The unique chemical properties of this compound and its derivatives are opening doors for their use beyond traditional drug discovery, particularly in the fields of material science and bio-nanotechnology. A key application area is bioconjugation, which involves linking molecules to biomolecules like proteins or antibodies. chemimpex.com This is fundamental for creating targeted drug delivery systems, diagnostic agents, and novel biomaterials.

Analogues of this compound functionalized with reactive groups are particularly valuable. For instance, an azide-modified analogue can be attached to other molecules using copper-catalyzed "click chemistry." bapeks.com This highly efficient and specific reaction allows for the construction of complex bioconjugates under mild, aqueous conditions, making it suitable for assembling drug-antibody conjugates or attaching imaging agents to targeting peptides.

Computational Chemistry and Artificial Intelligence in Optimizing Derived Compounds

Computational chemistry and artificial intelligence (AI) are transforming the landscape of drug design and development. arxiv.orgmdpi.com These technologies offer powerful tools to accelerate the optimization of compounds derived from this compound, reducing the time and cost associated with experimental lab work. mdpi.com